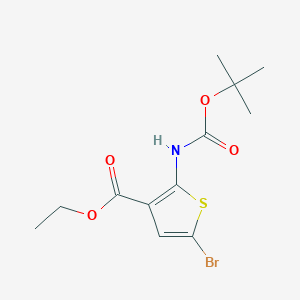

Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted, CDCl₃):

- δ 1.33 ppm (t, 3H) : Ethyl group’s terminal methyl protons.

- δ 1.46 ppm (s, 9H) : tert-Butyl group’s methyl protons.

- δ 4.28 ppm (q, 2H) : Ethyl group’s CH₂ adjacent to oxygen.

- δ 7.10 ppm (s, 1H) : Thiophene H-4 (deshielded by adjacent bromine).

- δ 9.85 ppm (s, 1H) : Boc-protected NH (broad if deprotected).

¹³C NMR (predicted, CDCl₃):

- δ 14.1 ppm : Ethyl CH₃.

- δ 28.1 ppm : tert-Butyl CH₃.

- δ 61.5 ppm : Ethyl CH₂.

- δ 83.2 ppm : tert-Butyl quaternary carbon.

- δ 153.4 ppm : Boc carbonyl.

- δ 162.9 ppm : Ester carbonyl.

- δ 125–140 ppm : Thiophene carbons (C-5 brominated carbon at ~135 ppm).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) would yield the following key fragments:

- m/z 350 : Molecular ion ([M]⁺).

- m/z 293 : Loss of tert-butyl group ([M - C₄H₉]⁺).

- m/z 249 : Loss of COOEt ([M - C₂H₅O₂]⁺).

- m/z 170 : Thiophene-Br fragment.

The bromine isotope pattern (1:1 ratio for m/z 350 and 352) confirms its presence.

Table 2: Predicted MS fragments and assignments

| m/z | Fragment |

|---|---|

| 350 | [M]⁺ |

| 293 | [M - C₄H₉]⁺ |

| 249 | [M - COOEt]⁺ |

| 170 | C₅H₃BrS⁺ |

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy would reveal absorption bands characteristic of functional groups:

- ~1700 cm⁻¹ : Strong stretch from Boc and ester carbonyls (C=O).

- ~1250 cm⁻¹ : C-O-C asymmetric stretch (ester).

- ~1150 cm⁻¹ : C-N stretch (Boc-protected amine).

- ~600 cm⁻¹ : C-Br stretch.

Thiophene ring vibrations (C-S-C bending) appear near 700 cm⁻¹ , while N-H stretches (if deprotected) would occur at ~3300 cm⁻¹ .

Table 3: Key IR absorptions and assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1700 | C=O (Boc and ester) |

| 1250 | C-O-C (ester) |

| 1150 | C-N (Boc) |

| 600 | C-Br |

Properties

Molecular Formula |

C12H16BrNO4S |

|---|---|

Molecular Weight |

350.23 g/mol |

IUPAC Name |

ethyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate |

InChI |

InChI=1S/C12H16BrNO4S/c1-5-17-10(15)7-6-8(13)19-9(7)14-11(16)18-12(2,3)4/h6H,5H2,1-4H3,(H,14,16) |

InChI Key |

YDJQTTORMFUEEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Br)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction and Boc Protection Route

This method leverages the Gewald reaction to construct the thiophene scaffold, followed by Boc protection and bromination.

Key Steps

Gewald Reaction :

Boc Protection :

Esterification :

Bromination :

Data Table: Gewald-Boc-Bromination Route

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Gewald Reaction | Aldehyde, methyl 2-cyanoacetate, S, EtOH, 50°C | 25–68% | |

| Boc Protection | Boc₂O, DMAP, dioxane, 60°C | >95% | |

| Bromination | NBS, CH₂Cl₂, RT | 60–75% |

Bromination of Boc-Protected Thiophene

This approach prioritizes bromination after Boc protection to preserve the amino group’s stability.

Key Steps

Synthesis of Ethyl Thiophene-3-carboxylate :

Amination and Boc Protection :

Bromination :

Data Table: Bromination-Post-Boc Route

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Thiophene-3-carboxylic acid, EtOH, H₂SO₄ | 75–90% | |

| Amination/Boc | Boc-NH₂, Pd catalyst, Na₂CO₃, dioxane | 60–80% | |

| Bromination | NBS, CH₂Cl₂, 0°C | 70–85% |

Cross-Coupling for Functionalization

This method employs palladium-catalyzed reactions to introduce substituents, enabling precise control over regioselectivity.

Comparative Analysis of Methods

Optimization and Challenges

- Yield Optimization : Bromination efficiency depends on solvent polarity and temperature. DMF or CH₂Cl₂ enhances electrophilic substitution.

- Purity Control : Flash chromatography (SiO₂, EtOAc/heptane) is critical for isolating the brominated product.

- Alternative Brominating Agents : Use of Br₂ with FeBr₃ avoids radical pathways, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.

Oxidation Products: Sulfoxides and sulfones are common oxidation products.

Reduction Products: Thiol derivatives are formed upon reduction.

Hydrolysis Products: The corresponding carboxylic acid is formed upon ester hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate has the following chemical properties:

- Molecular Formula : C₁₂H₁₆BrNO₄S

- Molecular Weight : 350.23 g/mol

- CAS Number : 1260664-49-0

The compound features a thiophene ring that is functionalized with a bromine atom and an amino group protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability during synthesis.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. Research indicates that compounds derived from this structure exhibit significant in vitro activity against various bacterial strains, including multidrug-resistant strains of Salmonella Typhi.

Case Study : A study synthesized related compounds using similar thiophene structures, demonstrating that certain derivatives showed effective antibacterial action with minimum inhibitory concentrations (MICs) as low as 3.125 mg/mL against XDR Salmonella Typhi .

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. The bromine atom allows for further functionalization through nucleophilic substitution reactions, while the Boc group can be removed under mild acidic conditions to yield free amines for subsequent reactions.

Synthesis Pathway Example :

- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles to create diverse derivatives.

- Deprotection : The Boc group can be removed to expose the amino group for coupling reactions with other electrophiles.

Inhibitors of RORγt

Thiophene derivatives have been investigated for their role as inhibitors of retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. This compound could be explored for its potential to modulate this pathway.

Case Study : Research has identified novel N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors, suggesting that similar thiophene-based compounds may also exhibit therapeutic effects in autoimmune conditions .

Conductive Polymers

Thiophene derivatives are also utilized in the development of conductive polymers and materials for electronic applications. This compound can be polymerized to form conductive materials suitable for use in organic electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and tert-butoxycarbonyl-protected amino group can interact with specific molecular targets, modulating their activity. The thiophene ring provides a stable and planar structure that can facilitate binding to target proteins or nucleic acids.

Comparison with Similar Compounds

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

The closest structural analogue is Mthis compound (CAS: 859204-25-4), which shares the same Boc-protected amino and bromine substituents but differs in the ester group (methyl instead of ethyl). Key differences include:

Functional Implications :

- Solubility: The ethyl ester likely exhibits higher lipophilicity compared to the methyl analogue, influencing solubility in organic solvents. This property is critical for reactions requiring non-polar media .

- Reactivity : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to steric and electronic effects. This impacts their use in protective group strategies during multi-step syntheses .

Other Bromothiophene Derivatives

For example:

Biological Activity

Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS No. 1260664-49-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 350.23 g/mol. The compound features a thiophene ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) amino group, which contributes to its chemical reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination : The thiophene derivative is brominated at the 5-position using bromine or a brominating agent.

- Boc Protection : The amino group is protected with a Boc group to enhance stability during subsequent reactions.

- Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In particular, it has shown promising results in inhibiting the growth of multidrug-resistant bacteria, including strains of Salmonella and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| XDR Salmonella Typhi | 3.125 mg/mL | |

| Staphylococcus aureus | 4.0 mg/mL | |

| Escherichia coli | 5.0 mg/mL |

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Molecular docking studies suggest that the compound binds effectively to target enzymes, inhibiting their activity.

Case Studies

- Study on Antibacterial Efficacy : A recent study investigated the antibacterial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against resistant strains, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone in certain cases .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiophene derivatives revealed that modifications at the thiophene ring significantly influence biological activity. The presence of the bromine atom and Boc group enhances solubility and bioavailability, making this compound a candidate for further development as an antimicrobial agent .

Future Directions

Given its promising biological activity, further studies are warranted to explore:

- In Vivo Efficacy : Investigating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Detailed studies on the mechanism of action at the molecular level.

- Formulation Development : Developing formulations that enhance bioavailability and target delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.